molecular formula C20H26N4O2 B2510861 N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226450-41-4

N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2510861
CAS No.: 1226450-41-4
M. Wt: 354.454
InChI Key: XOZIMWZSQZLMBR-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, featuring a 2,3-dimethylphenyl group linked via an acetamide bridge to a substituted pyrimidine ring. The pyrimidine core is further modified with a 6-methyl group and a piperidin-1-yl substituent at position 2.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-8-7-9-17(16(14)3)22-18(25)13-26-19-12-15(2)21-20(23-19)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZIMWZSQZLMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidinyl group, and the final coupling with the acetamide moiety. Common reagents used in these reactions include:

    Pyrimidine precursors: such as 2-chloro-6-methylpyrimidine.

    Acetylating agents: such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: where the compound may be reduced to form amines or other reduced forms.

    Substitution: where functional groups on the compound may be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amines.

Scientific Research Applications

    Chemistry: as a building block for the synthesis of more complex molecules.

    Biology: as a potential ligand for studying receptor interactions.

    Medicine: as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: such as G-protein coupled receptors or ion channels.

    Inhibition of enzymes: such as kinases or proteases.

    Modulation of signaling pathways: such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

N-(3-Chloro-2-Methylphenyl) Analog
  • Structure : Differs by a chloro substituent at the phenyl ring’s 3-position instead of methyl.
  • Molecular Weight : 374.87 g/mol (C₁₉H₂₃ClN₄O₂).
  • Key Differences : The chloro group increases electronegativity and may enhance binding affinity to hydrophobic pockets in biological targets compared to the dimethylphenyl group .
N-(2-Fluorophenyl) Analog
  • Structure : Features a fluorine atom at the phenyl ring’s 2-position.
  • Molecular Weight : 385.43 g/mol (C₁₉H₂₂FN₄O₂).
  • Key Differences : Fluorine’s small size and high electronegativity could improve metabolic stability and bioavailability relative to the bulkier dimethyl group .
N-(2,3-Dimethoxybenzyl) Analog
  • Structure : Replaces the dimethylphenyl group with a dimethoxybenzyl moiety.
  • Molecular Weight : 441.51 g/mol (C₂₃H₂₈N₄O₄).

Pyrimidine and Piperidine-Modified Analogs

Piperidine vs. Pyrrolidine Substituents
  • Example : N-(4-Chlorophenyl)-2-{[6-Methyl-2-(Pyrrolidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide
  • Molecular Weight : 373.85 g/mol (C₁₈H₂₀ClN₄O₂).
  • Key Differences: Pyrrolidine’s smaller ring size (5-membered vs.
Pyrimidine Core Modifications
  • Example: 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-yl)Oxy)-N-(2-(6-Methyl-2-((4-(2-Phenylacetamido)Phenyl)Amino)Pyrimidin-4-yl)Acetamide
  • Molecular Weight : 779.35 g/mol (C₄₁H₄₇N₈O₈).
  • Key Differences: The addition of a dioxopiperidine and isoindolinone moiety introduces proteolysis-targeting chimera (PROTAC) functionality, enabling targeted protein degradation .

Spectroscopic and Physicochemical Data

Table 1: Comparative Spectral Data

Compound IR Peaks (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) EIMS (m/z)
Target Compound N-H (~3300), C=O (~1680) Dimethylphenyl (2.1–2.3), Piperidine (1.4–3.1) Not reported
N-(2,3-Dimethylphenyl)-Sulfonamide [3i] N-H (3290), SO₂ (1350, 1160) CH₃ (2.3), Piperidine H (1.4–2.8) 437 [M+H]⁺
N-(2-Fluorophenyl) Analog C-F (1220–1140) Fluorophenyl (7.2–7.6) 385 [M+H]⁺
PROTAC Derivative C=O (1720, 1680) Dioxopiperidine (2.5–3.0) 779.35 [M+H]⁺

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C₁₉H₂₃N₄O₃ 363.42 ~2.8
N-(3-Chloro-2-Methylphenyl) Analog C₁₉H₂₃ClN₄O₂ 374.87 ~3.1
N-(2,3-Dimethoxybenzyl) Analog C₂₃H₂₈N₄O₄ 441.51 ~1.9

*Estimated using fragment-based methods.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound belonging to the class of acetamides. It features a complex structure that includes a dimethylphenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for this compound is this compound. Its chemical formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, and it has a molecular weight of 370.45 g/mol.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions between aldehydes and amidines under acidic or basic conditions.
  • Introduction of the Piperidine Group : This involves nucleophilic substitution using piperidine.
  • Coupling with Dimethylphenyl Group : Often performed via palladium-catalyzed cross-coupling reactions.

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes or receptors. It may modulate various signaling pathways, including those involved in inflammation and cancer progression.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : By inhibiting certain enzymes in inflammatory pathways.
  • Anticancer Activity : Potential to inhibit tumor growth through modulation of cell signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally similar to this compound. For instance:

  • Antibacterial Activity : A related compound demonstrated significant antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
  • Antiviral Studies : Another derivative showed promising antiviral activity against influenza A virus, significantly reducing viral load in infected mice .
  • Toxicity Assessments : Safety profiles were evaluated in vivo, indicating no acute toxicity at high doses (up to 2000 mg/kg) .

Summary of Biological Activities

Activity TypeFindingsReference
AntibacterialMIC = 0.25–1 μg/mL against S. aureus
AntiviralSignificant reduction in viral load
ToxicityNo acute toxicity at high doses

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